1,2,3,4,7,8-Hexabromodibenzofuran

Description

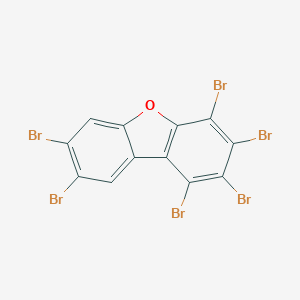

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,7,8-hexabromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHGKVWEQHQGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br6O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073861 | |

| Record name | 1,2,3,4,7,8-Hexabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129880-08-6 | |

| Record name | Dibenzofuran, 1,2,3,4,7,8-hexabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129880086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,7,8-Hexabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Mechanisms and Pathways of 1,2,3,4,7,8 Hexabromodibenzofuran

Pyrolysis and Incomplete Combustion Processes

Pyrolysis and incomplete combustion of materials containing brominated flame retardants (BFRs) are significant pathways for the formation of 1,2,3,4,7,8-HxBDF and other polyhalogenated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). nih.gov During thermal stress, such as in accidental fires or poorly controlled incineration, BFRs can degrade and recombine to form these toxic compounds. nih.gov The process of incineration is a common treatment for a wide variety of wastes and involves the oxidation of combustible materials. europa.eu While complete, controlled incineration at high temperatures is designed to destroy such compounds, incomplete combustion creates conditions ripe for their formation. nih.govihpa.info

Role of Brominated Flame Retardants (BFRs) as Precursors, particularly Polybrominated Diphenyl Ethers (PBDEs)

Brominated flame retardants are organobromine compounds added to materials like plastics, textiles, and electronics to inhibit flammability. wikipedia.org Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs and are well-documented precursors to PBDD/Fs, including 1,2,3,4,7,8-HxBDF. nih.govdiva-portal.orgpops.int

There are three main commercial mixtures of PBDEs: PentaBDE, OctaBDE, and DecaBDE. nih.gov The thermal degradation of these mixtures can lead to the formation of PBDD/Fs. iaeg.compops.int For instance, the pyrolysis of PBDEs can cause the ether bond to break, leading to the formation of PBDD/Fs. aaqr.org Lower brominated PBDEs are particularly noted for converting into PBDD/Fs. aaqr.org Commercial PBDE mixtures themselves can contain PBDD/Fs as impurities from the manufacturing process. iaeg.compops.int

A study on U.S. biosolids found that the ratio of PBDD/Fs to PBDEs was significantly higher than in commercial PBDE formulations, suggesting the transformation of PBDEs into PBDD/Fs in the environment. acs.orgnih.gov Specifically, the high abundance of DecaBDE in these samples could contribute to the high concentration of 1,2,3,4,6,7,8-HpBDF, a closely related congener. acs.org

Influence of Temperature Regimes and Catalytic Agents (e.g., Copper Salts) on Formation Yield and Congener Profile

Temperature is a critical factor influencing the formation of PBDD/Fs. Surprisingly, for some brominated precursors, maximum yields of PBDDs have been observed at higher temperatures under oxidative conditions compared to pyrolytic conditions. nih.gov

Catalytic agents, particularly metal compounds, play a significant role in the formation of halogenated dioxins and furans. Copper compounds, such as copper(II) oxide (CuO) and copper(II) chloride (CuCl2), are highly effective catalysts. nih.govresearchgate.netaaqr.org Studies have shown that the presence of copper can significantly increase the yield of PBDD/Fs. nih.govaaqr.org For example, the catalytic effect of CuO on the formation of PBDDs from 2-bromophenol (B46759) is well-documented. nih.gov The presence of both iron and copper oxides can lead to even higher yields of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), a related class of compounds, suggesting a synergistic effect. nih.gov

The congener profile, which is the relative abundance of different PBDD/F isomers, is also influenced by these factors. For instance, in the chlorination of dibenzofuran (B1670420) on fly ash, there is a tendency to form 2,3,7,8-substituted congeners, which are among the most toxic. scispace.com

Environmental Occurrence and Distribution of 1,2,3,4,7,8 Hexabromodibenzofuran

Detection and Quantification in Diverse Environmental Matrices

The persistent and bioaccumulative nature of 1,2,3,4,7,8-HxBDF leads to its detection across all major environmental compartments. Analytical methods, typically involving high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS), are required to quantify the low concentrations at which these compounds are often found. epa.gov

1,2,3,4,7,8-HxBDF has been identified in the atmosphere, partitioned between the gaseous (vapor) and particulate phases. pops.int Sampling methods typically employ a high-volume sampler with a quartz-fiber filter to capture the particulate-bound fraction and a polyurethane foam (PUF) adsorbent to trap the vapor-phase fraction. epa.gov The distribution between these phases is influenced by environmental conditions and the compound's physical-chemical properties.

Studies have confirmed the presence of highly brominated PBDF congeners, including 1,2,3,4,7,8-HxBDF, in the atmosphere over both oceanic and terrestrial regions. pops.int For instance, air sampling tests have recorded concentrations of 1,2,3,4,7,8-HxBDF at levels such as 0.0093 ng/m³. who.int In remote areas, total PBDF concentrations have been measured in the range of 39–91 fg/m³, indicating that even less-abundant congeners can be transported far from their sources. pops.int The detection limits for such analytical methods can be as low as 0.2 pg/m³. epa.gov

The entry of 1,2,3,4,7,8-HxBDF into aquatic environments occurs through pathways like atmospheric deposition and runoff, as well as effluents from wastewater treatment plants. Due to its low water solubility and high affinity for organic matter, it tends to partition from the water column into sediments. Consequently, sediments often act as a long-term sink for this and other persistent organic pollutants (POPs). Its presence in biosolids, which are derived from wastewater treatment, is a significant indicator of its pathway into both aquatic and terrestrial systems. epa.gov

1,2,3,4,7,8-HxBDF is frequently detected in terrestrial matrices such as soil, dust, and sewage sludge (biosolids). pops.intepa.gov The land application of biosolids as a fertilizer is a notable route of soil contamination. A comprehensive survey of archived biosolids from 94 wastewater treatment plants across the United States found 1,2,3,4,7,8-HxBDF in 100% of the composite samples analyzed. nih.govacs.org It was the second most abundant PBDF congener detected. nih.govacs.org

Table 1: Concentration of 1,2,3,4,7,8-HxBDF in U.S. Biosolids

| Parameter | Value (ng/kg dry weight) |

| Average Concentration | 330 |

| Concentration Range | 40 - 1,290 |

| Detection Frequency | 100% |

Data sourced from a 2001 U.S. EPA national sewage sludge survey. nih.govacs.org

Furthermore, this congener has been identified in remote terrestrial environments, such as in soils and lichens in the Antarctic coastal environment, with concentrations in soil reported between 0.25–2.62 pg/g. pops.int

Global and Regional Distribution Patterns and Long-Range Environmental Transport

The detection of 1,2,3,4,7,8-HxBDF in remote locations, far from industrial or high-population areas, provides strong evidence of its potential for long-range environmental transport. Atmospheric transport is the primary mechanism for the global distribution of such semi-volatile organic compounds.

Key findings supporting this include:

Detection in the Marine Atmosphere: 1,2,3,4,7,8-HxBDF was among the highly brominated PBDF congeners found in the atmosphere over the ocean near Taiwan. Researchers concluded that halogenated POPs from East Asia could readily be transported to remote ocean sites. pops.int

Presence in Polar Regions: The compound has been identified in Antarctic soils and lichens. pops.int While local sources like research station emissions could contribute, its presence in such a remote ecosystem is a strong indicator of its capacity for long-range atmospheric transport. pops.int

Inclusion in Monitoring Programs: Its inclusion as a surveyed chemical in national environmental monitoring programs, such as in Japan, underscores its recognition as a globally distributed pollutant. env.go.jp

Temporal Trends in Environmental Concentrations and Source Apportionment

Understanding the sources and historical trends of 1,2,3,4,7,8-HxBDF is essential for assessing the impact of regulations on parent compounds. Source apportionment studies, which use receptor modeling techniques like Positive Matrix Factorization (PMF), analyze the chemical fingerprints of samples to identify and quantify contributions from different sources. knowledgeauckland.org.nzmdpi.com

For PBDD/Fs, including 1,2,3,4,7,8-HxBDF, the primary sources are unintentional formation during:

Industrial thermal processes. pops.int

The manufacturing of BFRs, where they exist as impurities. pops.intpops.int

The thermal and photolytic degradation of commercial BFR products, such as polybrominated diphenyl ethers (PBDEs). pops.intpops.int

Isomer Profiles and Congener Patterns in Environmental Samples Indicating Formation Pathways

The relative abundance of different PBDD/F isomers and congeners in an environmental sample can serve as a fingerprint to trace the compound back to its formation pathway. Different sources produce characteristic patterns.

In the case of 1,2,3,4,7,8-HxBDF, its congener profile is often linked to commercial PBDE formulations. In U.S. biosolids, the most abundant PBDD/F congener was 1,2,3,4,6,7,8-Heptabromodibenzofuran (1,2,3,4,6,7,8-HpBDF), followed by 1,2,3,4,7,8-HxBDF. nih.govacs.org This specific pattern, with 1,2,3,4,6,7,8-HpBDF constituting about 95% of the total PBDD/F mass, points strongly toward commercial decaBDE mixtures as a primary source, as these impurities are known to be present in such formulations. nih.govacs.org The ratio of PBDD/Fs to PBDEs in these biosolids was found to be significantly higher than in the commercial BFR products themselves, suggesting that transformation of PBDEs in the environment or during wastewater treatment contributes to the formation of these dibenzofurans. nih.govacs.org This contrasts with PBDD/F profiles from sources like municipal waste incineration, which may show a different distribution of congeners. pops.int

Advanced Analytical Methodologies for the Characterization of 1,2,3,4,7,8 Hexabromodibenzofuran

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 1,2,3,4,7,8-HxBDF is the preparation and extraction of the analyte from the sample matrix. The choice of technique is highly dependent on the nature of the sample (e.g., soil, sediment, biological tissue, food) and the presence of interfering substances.

For solid matrices such as soil, sediment, and biological tissues, initial homogenization is essential to ensure a representative sample is taken for analysis. This can be achieved through methods like grinding, blending, or milling. For biological tissues, freeze-drying (lyophilization) is a common technique to remove water content, which can interfere with subsequent extraction steps. nih.govnih.gov This process involves freezing the tissue and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. nih.gov Following homogenization, samples are often mixed with a drying agent like anhydrous sodium sulfate (B86663) to remove any residual moisture. nih.gov

Solvent extraction is a fundamental technique for isolating 1,2,3,4,7,8-HxBDF from the sample matrix. The choice of solvent is crucial and is based on the polarity of the target analyte.

Liquid-Liquid Extraction (LLE): This method is used to separate compounds based on their relative solubilities in two different immiscible liquids. organomation.combhu.ac.in For the extraction of brominated flame retardants from aqueous samples, organic solvents like n-hexane and dichloromethane (B109758) are commonly employed. mdpi.com The process involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two liquid phases. bhu.ac.in

Solid-Liquid Extraction (SLE): Also known as Soxhlet extraction, this technique is widely used for extracting analytes from solid samples. organomation.com The solid sample is placed in a thimble, and a suitable solvent is continuously cycled through the sample, effectively extracting the target compounds over several hours. organomation.com Toluene (B28343) is a solvent that has been shown to be effective for the extraction of similar compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs) from soil. nih.gov

| Technique | Principle | Common Solvents | Typical Applications |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of a solute between two immiscible liquid phases. organomation.com | n-Hexane, Dichloromethane, Chloroform, Ethyl acetate (B1210297) organomation.commdpi.com | Extraction of organic compounds from aqueous samples. mdpi.com |

| Solid-Liquid Extraction (Soxhlet) | Continuous extraction of a compound from a solid material into a liquid solvent. organomation.com | Toluene, Hexane (B92381), Acetone (B3395972) organomation.comnih.gov | Extraction of analytes from soil, sediment, and other solid matrices. nih.gov |

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid phase (sorbent) and a liquid phase. thermofisher.comsigmaaldrich.com It is highly effective for concentrating and purifying analytes from complex mixtures. thermofisher.comsigmaaldrich.com The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of solvent. thermofisher.com For brominated flame retardants, sorbents like silica (B1680970) gel and Florisil are commonly used. mdpi.com

Dispersive Solid-Phase Extraction (d-SPE) is a variation of SPE that is a key component of the QuEChERS method. nih.goviaea.org In d-SPE, the sorbent is added directly to the sample extract, and the mixture is vortexed or shaken. iaea.org This is followed by centrifugation to separate the cleaned extract from the sorbent. iaea.org Common d-SPE sorbents include primary secondary amine (PSA) for removing organic acids and sugars, C18 for removing nonpolar interferences like fats, and graphitized carbon black (GCB) for removing pigments. nih.gov

| Technique | Description | Common Sorbents | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | A chromatographic technique used for sample clean-up and concentration, where compounds are separated based on their affinity for a solid sorbent. thermofisher.com | Silica Gel, Florisil, Alumina, C18 mdpi.comnih.gov | High selectivity, good concentration factor, reduced solvent consumption compared to LLE. sigmaaldrich.com |

| Dispersive Solid-Phase Extraction (d-SPE) | A clean-up technique where the sorbent is dispersed directly into the sample extract. nih.gov | Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB) nih.gov | Fast, simple, and effective for removing a wide range of matrix interferences. nih.goviaea.org |

Due to the complexity of many environmental and biological samples, extensive clean-up procedures are often required to remove co-extracted interfering compounds that can affect the accuracy of the analysis. chromatographyonline.comnih.gov Multi-layer silica gel columns, often impregnated with sulfuric acid, are frequently used to remove lipids and other organic interferences. nih.gov Gel permeation chromatography (GPC) is another technique that separates molecules based on their size and is effective for removing high-molecular-weight interferences like lipids and proteins. mdpi.com For samples containing sulfur, treatment with copper powder is a common practice to remove this interference. nih.gov Florisil columns have also been shown to be effective in separating polybrominated diphenyl ethers (PBDEs) from PBDFs, which is crucial as PBDEs can interfere with the analysis of 1,2,3,4,7,8-HxBDF. researchgate.net

Microwave-Assisted Extraction (MAE): MAE is a technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process. ncsu.eduindianchemicalsociety.com This method offers several advantages over traditional techniques, including reduced extraction times and lower solvent consumption. ncsu.eduindianchemicalsociety.com The efficiency of MAE is influenced by factors such as the solvent type, temperature, and extraction time. ncsu.edu For the extraction of brominated flame retardants, a mixture of hexane and acetone has been used effectively. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become increasingly popular for the analysis of a wide range of analytes in various matrices. nih.goviaea.org It involves an initial extraction with acetonitrile, followed by a salting-out step using salts like magnesium sulfate and sodium chloride to induce phase separation. nih.gov The resulting extract is then cleaned up using d-SPE. nih.goviaea.org The QuEChERS approach has been successfully applied to the analysis of brominated flame retardants in food samples. mdpi.com

Chromatographic Separation Techniques

Following extraction and clean-up, the sample extract is analyzed using chromatographic techniques to separate 1,2,3,4,7,8-HxBDF from other compounds in the mixture. High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is the gold standard for the analysis of dioxins and furans, including 1,2,3,4,7,8-HxBDF. The gas chromatograph separates the different congeners based on their boiling points and interaction with the stationary phase of the chromatographic column. The mass spectrometer then detects and quantifies the separated compounds based on their mass-to-charge ratio.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC) is the foundational separation technique for the analysis of complex mixtures of halogenated aromatic hydrocarbons, including PBDFs. The power of HRGC lies in its ability to separate individual congeners from a complex mixture before they enter the detector. This is achieved by using long, narrow-bore capillary columns (typically 30-60 meters in length with an internal diameter of 0.25 mm or less). The high efficiency of these columns allows for the separation of compounds with very similar boiling points and polarities, which is essential for distinguishing between different hexabromodibenzofuran isomers that may co-exist in a sample.

Isomer-Specific Separation on Specialized Capillary Columns (e.g., DB-5, SP-2331)

The selection of the gas chromatography column's stationary phase is paramount for achieving isomer-specific separation. Different isomers of hexabromodibenzofuran interact differently with the stationary phase based on their molecular structure, polarity, and planarity. No single column can separate all PBDF congeners, so a combination of columns with different polarities is often employed for comprehensive analysis. researchgate.net

DB-5: This is a non-polar column with a stationary phase of (5%-phenyl)-methylpolysiloxane. shimadzu.comamxpress.com It separates compounds primarily based on their boiling points. While effective for general-purpose analysis and separating many PBDFs, it may not resolve all critical isomer pairs. researchgate.net

SP-2331: This is a highly polar stationary phase, typically composed of biscyanopropyl polysiloxane. shimadzu.com The separation on this type of column is influenced by the polarizability and planarity of the molecules. The strong dipole-dipole interactions between the stationary phase and the analytes allow for the separation of isomers that co-elute on non-polar columns like the DB-5. For instance, the planarity of 2,3,7,8-substituted congeners allows for stronger interaction with the polar phase, leading to their retention and separation from less planar isomers.

A common and effective approach involves a primary analysis on a DB-5 (or equivalent) column, followed by a confirmatory analysis of the sample on a more polar column like the SP-2331 to resolve any co-eluting isomers. researchgate.net

Table 1: Comparison of Common Capillary Columns for PBDF Analysis

| Feature | DB-5 | SP-2331 |

|---|---|---|

| Stationary Phase Composition | (5%-Phenyl)-methylpolysiloxane | Biscyanopropyl polysiloxane |

| Polarity | Non-polar to low-polarity | Highly polar |

| Primary Separation Mechanism | Boiling point | Molecular polarizability and planarity |

| Primary Application | General screening and separation of many PBDF congeners. | Confirmation analysis, separation of isomers that co-elute on non-polar columns. |

| Equivalent Phases | HP-5, CP-Sil 8 CB, Rtx-5 | DB-23, SP-2330, SP-2380 |

Mass Spectrometric Detection and Quantification

Following chromatographic separation, mass spectrometry (MS) is employed for the detection and quantification of 1,2,3,4,7,8-Hexabromodibenzofuran. The combination of HRGC with MS provides the high degree of certainty required for identifying these compounds in complex environmental samples.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of halogenated dioxins and furans. researchgate.net Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. researchgate.net This high mass accuracy allows for the determination of the exact elemental composition of a molecule. measurlabs.commeasurlabs.com For this compound (C₁₂H₂Br₆O), HRMS can distinguish its specific molecular ion from other interfering ions that may have the same nominal mass but a different elemental formula. This capability significantly reduces the potential for false positives and increases the confidence in analyte identification. nih.gov

Electron Capture Negative Ionization (ENCI) Mass Spectrometry

Electron Capture Negative Ionization (ENCI) is a soft ionization technique that is particularly sensitive for electrophilic compounds, such as those containing multiple halogen atoms like this compound. wikipedia.org In this process, low-energy electrons are captured by the analyte molecules, resulting in the formation of a stable molecular anion (M⁻) with minimal fragmentation. wikipedia.orgnih.gov This lack of fragmentation concentrates the ion current into the molecular ion cluster, which dramatically increases the sensitivity of the analysis. The high selectivity of ENCI for halogenated compounds also helps to reduce background noise from non-electrophilic matrix components, further enhancing the signal-to-noise ratio and leading to very low detection limits. nih.gov

Selected Ion Monitoring (SIM) Analysis for Enhanced Sensitivity and Specificity

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly improves sensitivity and specificity. wikipedia.org Instead of scanning a wide range of mass-to-charge ratios, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. wikipedia.org For this compound, this would involve monitoring the most abundant ions in its isotopic cluster. By focusing the detector's time on just these few ions, the signal-to-noise ratio is greatly improved, allowing for the detection and quantification of the compound at much lower concentrations than in full-scan mode. nih.govchemrxiv.org The monitoring of multiple ions and the verification of their correct isotopic abundance ratio provide a high degree of confirmation for the presence of the target compound.

Table 2: Illustrative Ions for SIM Analysis of Hexabromodibenzofuran (C₁₂H₂Br₆O)

| Ion (m/z) | Description | Purpose |

|---|---|---|

| [M]⁻ | The most abundant isotope peak in the molecular ion cluster. | Primary ion for quantification. |

| [M+2]⁻ | The second most abundant isotope peak. | Confirmation ion; ratio to [M]⁻ must match theoretical isotopic abundance. |

| [M+4]⁻ | Another characteristic isotope peak. | Additional confirmation ion. |

Note: The exact m/z values would be determined using high-resolution mass spectrometry based on the precise masses of Carbon, Hydrogen, Bromine, and Oxygen isotopes.

Quality Assurance and Quality Control (QA/QC) Protocols in PBDF Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential to ensure that the data generated from the analysis of this compound are accurate, reliable, and defensible. qasac-americas.orgglwb.com A comprehensive QA/QC plan integrates all aspects of the analytical process, from sample collection to final data reporting. qasac-americas.orgenicbcmed.eu

Key components of a QA/QC program for PBDF analysis include:

Method Blanks: Analyzing a clean matrix to check for contamination from glassware, reagents, or the instrument itself.

Internal Standards: Adding isotopically labeled analogs of the target analytes (e.g., ¹³C₁₂-1,2,3,4,7,8-HxBDF) to every sample before extraction. These standards are used to correct for any loss of analyte during sample preparation and to quantify the native compound.

Calibration: Regular calibration of the instrument using a series of standards with known concentrations to establish a calibration curve for accurate quantification.

Certified Reference Materials (CRMs): Analyzing a material with a known, certified concentration of the target analyte to verify the accuracy of the entire analytical method.

Duplicate Samples: Analyzing a second aliquot of a sample to assess the precision and reproducibility of the method. glwb.com

Data Quality Objectives (DQOs): Predefined qualitative and quantitative statements that specify the required level of data quality, including targets for precision, accuracy, and completeness. qasac-americas.org

Adherence to these protocols ensures the integrity of the analytical results and allows for meaningful comparisons of data across different studies and laboratories. smu.caiges.or.jp

Table 3: Key QA/QC Parameters in PBDF Analysis

| QA/QC Parameter | Purpose | Acceptance Criteria Example |

|---|---|---|

| Method Blank | Assess laboratory contamination. | Analyte concentration below the method detection limit. |

| Internal Standard Recovery | Monitor and correct for method performance (extraction, cleanup, analysis). | Recovery within a predefined range (e.g., 40-130%). |

| Calibration Verification | Confirm instrument stability and calibration accuracy. | Measured concentration within ±15% of the true value. |

| Certified Reference Material | Evaluate the accuracy of the entire analytical procedure. | Measured concentration within the certified range of the material. |

| Duplicate Analysis (Precision) | Assess the reproducibility of the method. | Relative Percent Difference (RPD) below a set limit (e.g., <20%). |

Environmental Fate and Transformation Processes of 1,2,3,4,7,8 Hexabromodibenzofuran

Abiotic Degradation Pathways

Abiotic degradation encompasses the transformation of a chemical compound through non-biological processes. For 1,2,3,4,7,8-HxBDF, the primary abiotic pathways are photochemical and thermal degradation.

Photochemical Transformation

Photochemical transformation, or photolysis, is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. This process is a significant degradation pathway for polyhalogenated aromatic compounds in the environment.

The principal photochemical degradation mechanism for polybrominated dibenzofurans (PBDFs), like 1,2,3,4,7,8-HxBDF, is reductive debromination. This process involves the absorption of light energy, which leads to the cleavage of a carbon-bromine (C-Br) bond and the subsequent replacement of the bromine atom with a hydrogen atom, typically abstracted from the surrounding medium. This reaction occurs in a stepwise fashion, leading to the formation of less-brominated dibenzofurans.

Studies on related polybrominated diphenyl ethers (PBDEs) have shown that reductive dehalogenation pathways are favored over oxidative processes, which can sometimes produce more toxic byproducts such as polybrominated dibenzo-p-dioxins (PBDDs) and other PBDFs nsf.gov. The debromination process for PBDEs has been observed to proceed via the formation of a radical anion, which facilitates the cleavage of the C-Br bond researchgate.net. Theoretical studies on decabromodiphenyl ether (BDE-209) indicate that the reaction can be promoted by the formation of an intermolecular charge-transfer excited state with a solvent molecule, which facilitates the breaking of the C-Br bonds nih.gov. It is mechanistically plausible that 1,2,3,4,7,8-HxBDF follows a similar pathway, progressively losing bromine atoms to yield a series of lower-brominated congeners.

The rate and efficiency of the photochemical transformation of 1,2,3,4,7,8-HxBDF are highly dependent on the environmental medium (substrate) and the nature of the light source.

Aqueous Solutions: In aquatic environments, the photodegradation of related polychlorinated dibenzofurans (PCDFs) is significantly faster in natural waters compared to distilled water. ias.ac.in This acceleration is attributed to the presence of natural sensitizers, such as humic acids, which absorb light and transfer the energy to the pollutant, facilitating an indirect photolysis mechanism. ias.ac.in

Organic Solvents: The choice of organic solvent can have a pronounced effect on photodegradation. For instance, theoretical studies have shown that toluene (B28343) can promote the photodegradation of deca-BDE through π-π interactions that facilitate the C-Br bond cleavage nih.gov. The polarity of the solvent can also influence the stability of excited states and reaction intermediates, thereby altering degradation rates. rsc.orgrsc.orgnih.gov

Adsorbed Surfaces: When adsorbed onto surfaces such as soil, sediment, or atmospheric particulate matter, the photochemical behavior of 1,2,3,4,7,8-HxBDF can change. Studies on other brominated flame retardants (BFRs) in solid polymer matrices have demonstrated that photodegradation does occur, though the kinetics may differ from those in liquid phases. nih.gov The presence of photocatalysts, such as titanium dioxide (TiO2), can dramatically enhance the degradation rate of halogenated compounds under UV irradiation. mdpi.com

Light Sources: The degradation rate is dependent on the wavelength and intensity of the light source. Studies on a TCDF analog used UV lamps at specific wavelengths (254 nm and 302 nm) to induce degradation mdpi.comresearchgate.net. In the environment, the relevant light source is natural sunlight, and the rate of degradation will vary with factors like latitude, season, and time of day.

The kinetics of photodegradation describe the rate at which the compound breaks down. For related polyhalogenated aromatic hydrocarbons, the process often follows pseudo-first-order kinetics.

The degradation rate is influenced by several factors. Studies on PBDEs have shown that the observed pseudo-first-order rate constants tend to decrease as the number of bromine atoms on the molecule decreases nih.gov. The degradation of BFRs in a high-impact polystyrene (HIPS) matrix also followed pseudo-first-order kinetics nih.gov. In a study of 2,3,4,7,8-pentachlorodibenzofuran, the photodegradation rate in natural lake water was 240-fold faster than in a distilled water-acetonitrile solution, highlighting the profound impact of the environmental matrix on reaction kinetics. ias.ac.in The use of a catalyst can further accelerate the reaction; the degradation of 2,3,7,8-TCDF in the presence of a Ti-Si oxide catalyst and a 254 nm UV source was 4.3 times faster than the uncatalyzed reaction. mdpi.com

| Compound | Medium | Conditions | Kinetic Model | Observed Rate / Half-life | Reference |

|---|---|---|---|---|---|

| 2,3,4,7,8-Pentachlorodibenzofuran | Natural Lake Water | Sunlight | First-Order | Half-life: 4.56 hours | epa.gov |

| 2,3,4,7,8-Pentachlorodibenzofuran | Distilled Water:Acetonitrile | Sunlight | First-Order | Half-life: 46.2 days | epa.gov |

| Decabromodiphenyl Ether (DBDE) | HIPS Polymer Matrix | UV-Visible Radiation | Pseudo-First-Order | Rate Constant (k): 0.14 s-1 | nih.gov |

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) | Methanol-THF with Ti-Si Catalyst | 254 nm UV Lamp | - | 98-99% degradation in 70 min | mdpi.com |

Thermal Degradation and Stability in Environmental Contexts

1,2,3,4,7,8-HxBDF is a thermally stable compound at typical ambient environmental temperatures. However, it can be formed as an unintentional byproduct during the high-temperature thermal degradation of commercial mixtures of PBDE flame retardants acs.org.

Significant degradation of BFRs occurs at elevated temperatures, typically in the range of 280–900°C, under both oxygen-rich (oxidative) and oxygen-poor (pyrolytic) conditions. murdoch.edu.aucdu.edu.au Such conditions are found in industrial processes, waste incineration, and accidental fires involving materials treated with BFRs. The thermal degradation of BFRs often results in the formation of a complex mixture of brominated products of incomplete combustion, including brominated benzenes and phenols. murdoch.edu.aucdu.edu.au Crucially, thermal processes involving PBDEs are a well-documented source of PBDDs and PBDFs acs.orgmurdoch.edu.au. Studies have shown that while pure PBDEs form these toxic byproducts at temperatures above 600°C, the presence of a polymer matrix can facilitate their formation at lower temperatures of 350-400°C researchgate.net. Therefore, while 1,2,3,4,7,8-HxBDF is stable in the environment with respect to temperature, it is also a product of the thermal degradation of other widely used chemicals.

Biotic Degradation Pathways

Biotic degradation involves the transformation of a compound by living organisms, primarily microorganisms such as bacteria and fungi. While specific studies on the biodegradation of 1,2,3,4,7,8-HxBDF are limited, potential pathways can be inferred from research on structurally similar compounds.

The high degree of bromination and the hydrophobicity of 1,2,3,4,7,8-HxBDF generally impede microbial degradation. frontiersin.orgnih.gov However, two principal types of microbial processes may contribute to its transformation over long periods.

First, under anaerobic (oxygen-free) conditions, such as those found in deep sediments, a process of reductive debromination can occur. This is analogous to the photochemical pathway but is mediated by anaerobic microorganisms. Studies on highly brominated PBDEs have shown that bacteria can slowly remove bromine atoms, producing lesser-brominated congeners. frontiersin.orgnih.gov This process is often partial and slow, with more highly substituted congeners degrading more slowly than less substituted ones. frontiersin.orgnih.gov It is plausible that 1,2,3,4,7,8-HxBDF could undergo similar anaerobic reductive debromination to form tetra- or penta-brominated dibenzofurans.

Environmental Transport and Partitioning Behavior

The movement of 1,2,3,4,7,8-HxBDF through the environment is controlled by its physicochemical properties, particularly its low vapor pressure and high lipophilicity. These characteristics cause it to partition from the gas phase to solid and liquid phases, such as atmospheric particles, soil organic matter, and sediments.

In the atmosphere, semi-volatile organic compounds like 1,2,3,4,7,8-HxBDF exist in both the gas phase and sorbed to atmospheric particles. The distribution between these two phases, known as vapor-particle partitioning, is a critical process that influences their atmospheric lifetime, transport distance, and deposition mechanisms. taylorfrancis.com

Due to its high molecular weight and low vapor pressure, 1,2,3,4,7,8-HxBDF is expected to be predominantly associated with the particle phase. mdpi.com This partitioning behavior is strongly influenced by ambient temperature, with lower temperatures favoring sorption to particles. nih.govacs.org The primary mechanisms governing this partitioning are adsorption to particle surfaces and absorption into aerosol organic matter. taylorfrancis.com

The partitioning coefficient (Kp) is used to describe this equilibrium. Two common models to predict Kp are the Junge-Pankow adsorption model, which relates partitioning to the compound's subcooled liquid vapor pressure, and the Harner-Bidleman absorption model, which uses the octanol-air partition coefficient (Koa). nih.gov Studies on PCDD/Fs show that these models can effectively estimate partitioning, confirming that compounds with higher halogenation are found almost exclusively on particles. nih.gov Once bound to particles, 1,2,3,4,7,8-HxBDF is removed from the atmosphere via dry and wet deposition. uliege.beaaqr.org

Table 2: Factors Influencing Vapor-Particle Partitioning of 1,2,3,4,7,8-HxBDF

| Factor | Influence on Partitioning | Description |

| Molecular Weight | Increases partitioning to particles | Higher molecular weight compounds have lower vapor pressures, favoring the condensed phase. |

| Ambient Temperature | Inversely related to particle partitioning | Lower temperatures promote condensation and sorption onto particulate matter. nih.gov |

| Vapor Pressure | Inversely related to particle partitioning | Low vapor pressure is a key determinant for association with the particle phase. acs.org |

| Aerosol Properties | Affects sorption mechanism | The amount and nature of organic matter and black carbon on aerosols influence whether absorption or adsorption dominates. taylorfrancis.com |

In aquatic systems, the high hydrophobicity of 1,2,3,4,7,8-HxBDF drives its partitioning from the water column to sediments. This process is central to its fate, as sediments act as a major sink and long-term reservoir for such compounds. The equilibrium partitioning (EqP) theory describes how a nonionic organic chemical partitions between sediment organic carbon and the interstitial (pore) water. clu-in.orgclu-in.org

The sediment-water partition coefficient, often normalized to the organic carbon content of the sediment (Koc), is a key parameter. However, for compounds like dioxins and furans, sorption is not limited to amorphous organic carbon. Studies on PCDD/Fs have revealed that black carbon (soot) is a significantly stronger sorbent. researchgate.netresearchgate.net Models that include sorption to black carbon provide much more accurate predictions of the distribution of these compounds in sediments. researchgate.netresearchgate.net The strong sorption to both organic and black carbon significantly reduces the concentration of freely dissolved 1,2,3,4,7,8-HxBDF in the pore water, thereby limiting its bioavailability but also contributing to its long-term persistence in the benthic environment. researchgate.net

Soil-Water Partitioning and Mobility

The environmental mobility of 1,2,3,4,7,8-Hexabromodibenzofuran in the terrestrial environment is fundamentally governed by its partitioning behavior between soil particles and water. This behavior is dictated by the compound's high degree of bromination and its resulting chemical properties. While specific experimental data for this compound is limited in scientific literature, its environmental fate can be reliably inferred from its chemical structure and the known behavior of analogous compounds, such as its chlorinated counterpart, 1,2,3,4,7,8-Hexachlorodibenzofuran.

The key parameter determining the mobility of non-polar organic compounds in soil is the organic carbon-water (B12546825) partition coefficient (Koc). ladwp.comepa.gov This coefficient measures the tendency of a chemical to adsorb to the organic matter in soil versus remaining dissolved in the soil water. ladwp.com A high Koc value signifies strong adsorption to soil particles and, consequently, very low mobility. epa.gov

Due to their structural similarities and high hydrophobicity, polyhalogenated dibenzofurans, including this compound, are expected to have very high Koc values. This strong affinity for organic carbon means the compound will be tightly bound to the organic fraction of soils and sediments.

The actual partitioning in a specific soil, described by the soil-water partition coefficient (Kd), is a product of the Koc and the fraction of organic carbon (foc) present in that soil (Kd = Koc × foc). ladwp.com Therefore, soils with higher organic content will exhibit a greater capacity to sorb the compound, further restricting its movement.

Given these properties, the mobility of this compound in most soil environments is expected to be extremely low. The strong sorption to soil particles significantly limits its potential to leach through the soil profile and contaminate groundwater. Instead, the compound is likely to remain sequestered in the upper soil layers, where it is subject to other long-term fate processes. This immobility also means that its primary mode of transport in the environment would be through the erosion and physical movement of contaminated soil particles.

| Parameter | Description | Expected Value/Behavior for 1,2,3,4,7,8-HxBDF (Inferred) |

|---|---|---|

| Organic Carbon-Water Partition Coefficient (Koc) | Indicates the tendency of the compound to bind to organic matter in soil. High values indicate strong binding and low mobility. | Very High |

| Soil-Water Partition Coefficient (Kd) | Represents the ratio of the compound's concentration in the soil to its concentration in the water phase. Varies with soil organic carbon content. | High (increases with soil organic content) |

| Mobility in Soil | The potential for the compound to move through the soil profile via leaching. | Very Low / Immobile |

| Leaching Potential | The likelihood of the compound migrating from the soil surface to contaminate underlying groundwater. | Very Low |

Environmental Dynamics and Molecular Interactions of 1,2,3,4,7,8 Hexabromodibenzofuran

Uptake and Depuration Kinetics in Aquatic and Terrestrial Model Organisms (Non-Mammalian)

The processes of uptake and depuration are fundamental to understanding the bioaccumulation potential of 1,2,3,4,7,8-HxBDF in environmental receptors. These kinetics are influenced by both the properties of the chemical and the physiology of the organism.

Bioconcentration refers to the accumulation of a chemical from water, while bioaccumulation includes uptake from all sources, including food and sediment. nih.gov For persistent hydrophobic compounds like 1,2,3,4,7,8-HxBDF, these processes can lead to significant concentrations in aquatic life, even when environmental levels are low.

Limited specific data exists for the bioconcentration factor (BCF) or bioaccumulation factor (BAF) of 1,2,3,4,7,8-HxBDF. However, its presence has been confirmed in aquatic biota. For instance, this congener was detected in smallmouth bass from the Hudson River, although at levels that were near the detection limit in some cases. ny.gov In a 1990 study, the concentration of 1,2,3,4,7,8-HxBDF in fish was reported to range from 2.5 to 120 ng/kg on a lipid weight basis.

Due to the scarcity of empirical BCF values, computational models are often employed. The BCF for a chemical can be estimated using its octanol-water partition coefficient (Kow), a measure of its hydrophobicity. bohrium.comnih.gov Chemicals with a high log Kow, like 1,2,3,4,7,8-HxBDF, are expected to have a high BCF. nih.gov For example, predicted BCF values for this compound from various databases range significantly, highlighting the uncertainty in these estimations. It is important to note that factors such as metabolism can affect the actual BCF, and highly hydrophobic substances may not be as bioavailable as predicted by Kow alone.

Table 1: Predicted and Observed Bioconcentration Data for 1,2,3,4,7,8-Hexabromodibenzofuran and Related Compounds

| Compound | Organism | Parameter | Value | Source |

| 1,2,3,4,7,8-HxBDF | Fish | Concentration (lipid weight) | 2.5 - 120 ng/kg | |

| 1,2,3,4,7,8-HxBDF | Smallmouth Bass | Detection | Present near detection limits | ny.gov |

| 1,2,3,4,6,7,8-HeptaCDD | Fathead Minnow | log BCF | 2.71 | epa.gov |

| 1,2,3,4,6,7,8-HeptaCDD | Rainbow Trout | log BCF | 3.15 | epa.gov |

| 1,2,3,4,6,7,8-HeptaCDD | Goldfish | log BCF | 4.28 | epa.gov |

| 1,2,3,4,7,8-HxCDD | Rainbow Trout Fry | BCF | 1,715–2,840 | nih.gov |

| 1,2,3,4,7,8-HxCDD | Fathead Minnow | BCF | 2,630–5,834 | nih.gov |

This table is for illustrative purposes and includes data on related compounds due to the limited availability of data for 1,2,3,4,7,8-HxBDF.

The bioconcentration factor at steady-state can be expressed as the ratio of these two rate constants:

BCF = k1 / k2 service.gov.uk

Experimental determination of k1 and k2 for 1,2,3,4,7,8-HxBDF in non-mammalian organisms is not widely documented. However, general principles of kinetic modeling can be applied. The uptake rate (k1) is often positively correlated with a chemical's hydrophobicity (log Kow), as lipophilic compounds more readily partition into the lipid-rich tissues of organisms. nih.gov Conversely, the elimination rate (k2) tends to be inversely related to log Kow, as highly lipophilic compounds are more resistant to being cleared from the body. nih.gov

Table 2: General Principles of Kinetic Modeling for Hydrophobic Compounds

| Parameter | Description | Relationship with Hydrophobicity (log Kow) |

| k1 (Uptake Rate Constant) | Rate of chemical absorption from the environment. | Generally increases with increasing log Kow. nih.gov |

| k2 (Elimination Rate Constant) | Overall rate of chemical loss from the organism. | Generally decreases with increasing log Kow. nih.gov |

| BCF (Bioconcentration Factor) | Ratio of chemical concentration in the organism to that in the water at steady state. | BCF = k1 / k2. service.gov.uk |

This table presents general trends, and specific values for 1,2,3,4,7,8-HxBDF are not available.

Metabolic Transformation Pathways in Environmental and Model Organism Systems (Excluding Mammalian)

The metabolic transformation of persistent organic pollutants is a key factor in their detoxification and elimination. In aquatic organisms, metabolism primarily occurs in the liver and involves phase I and phase II enzymatic reactions. ca.gov

There is limited direct evidence on the metabolic pathways of 1,2,3,4,7,8-HxBDF in non-mammalian systems. However, its structural similarity to other halogenated dibenzofurans suggests potential metabolic routes. Studies on the related compound 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) in rainbow trout have shown that metabolism can occur, albeit slowly, through hydroxylation (a phase I reaction) to form hydroxylated metabolites, which are then conjugated with glucuronic acid (a phase II reaction) to facilitate excretion.

Despite these potential pathways, the high degree of bromination and the specific substitution pattern of 1,2,3,4,7,8-HxBDF likely render it highly resistant to metabolic degradation. The presence of bromine atoms at the 2,3,7,8-positions, which are lateral and thus sterically accessible, is a key feature for toxicity but also influences metabolic susceptibility. The additional bromines at the 1 and 4 positions may further hinder enzymatic attack. The general persistence of polybrominated dibenzofurans (PBDFs) in biota suggests that metabolic transformation is a very slow process for these compounds. pops.int

Invertebrates generally have a lower metabolic capacity for xenobiotics compared to fish, which can lead to higher bioaccumulation and the potential for trophic transfer of the parent compound. epa.govnih.gov

Structure-Activity Relationships (SARs) Governing Environmental Persistence and Bioavailability

The environmental behavior of 1,2,3,4,7,8-HxBDF is intrinsically linked to its molecular structure. Structure-activity relationships (SARs) help to explain and predict the persistence and bioavailability of this compound based on its chemical features.

The persistence of PBDFs in the environment is strongly correlated with the number and position of bromine atoms. Increased bromination generally leads to greater resistance to both biotic and abiotic degradation. Quantitative Structure-Activity Relationship (QSAR) models predict that highly brominated dibenzofurans, including 1,2,3,4,7,8-HxBDF, are not readily biodegradable. pops.int

The bioavailability of 1,2,3,4,7,8-HxBDF is largely governed by its high hydrophobicity, as indicated by its high log Kow. This property drives its partitioning from water into the lipid tissues of organisms. However, very high hydrophobicity can sometimes lead to reduced bioavailability, as the compound may be strongly sorbed to organic matter in sediment and soil, making it less available for uptake by organisms.

The substitution pattern is also critical. The presence of bromine atoms in the lateral positions (2, 3, 7, and 8) is a key determinant of the dioxin-like toxicity of these compounds, as it allows them to bind to the aryl hydrocarbon (Ah) receptor. While this is primarily a toxicological consideration, the structural features that confer high affinity for the Ah receptor are also associated with persistence and bioaccumulation potential. The planarity of the dibenzofuran (B1670420) ring system, along with the lateral halogen substitutions, contributes to the molecule's stability and ability to accumulate in biological tissues.

Remediation and Mitigation Strategies for Polybrominated Dibenzofuran Contamination

Advanced Destruction and Treatment Technologies

Advanced destruction technologies aim to break down the stable molecular structure of PBDFs into less harmful substances. These methods typically involve high energy input or highly reactive chemical species.

High-temperature thermal processes are established methods for the destruction of persistent organic pollutants. Incineration and pyrolysis are used to treat contaminated soils, sediments, and industrial wastes, such as electronic waste, which can be a source of PBDFs. researchgate.netnih.gov

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, has been shown to be effective in destroying PBDFs. nih.govbohrium.comnih.gov Research on the pyrolysis of waste printed circuit boards, which contain brominated flame retardants, demonstrates that operational parameters are critical for effective destruction and to prevent the formation of new PBDD/F compounds. nih.govbohrium.comnih.gov Studies show that increasing the pyrolysis temperature from 850 °C to 1,200 °C can reduce the total PBDD/F content in bottom ash and flue gas by approximately 50%. nih.govbohrium.comnih.govmdpi.com The optimal temperature for the formation of PBDFs is notably lower, between 600 and 800 °C, highlighting the need for carefully controlled high-temperature conditions for destruction. mdpi.com

The addition of chemical inhibitors can significantly enhance the destruction process. For instance, adding calcium oxide (CaO) during pyrolysis can inhibit the synthesis of PBDD/Fs by more than 90%. nih.govbohrium.comnih.gov The mechanism involves the reaction of CaO with hydrogen bromide (HBr), a precursor in PBDF formation, to produce the stable solid CaBr2. nih.govbohrium.comnih.gov High-temperature incineration, under ideal combustion conditions, is also expected to destroy these hazardous compounds, with reported elimination rates for PBDD/F between 76% and 99%. mdpi.comresearchgate.net

Table 1: Effectiveness of Thermal Treatment Methods for PBDD/F Destruction This table summarizes research findings on the destruction of polybrominated dibenzo-p-dioxins/furans (PBDD/Fs) using thermal methods.

| Treatment Method | Temperature Range (°C) | Additive | Destruction/Inhibition Efficiency | Source(s) |

|---|---|---|---|---|

| Pyrolysis | 850 - 1200 | None | ~50% reduction | nih.gov, bohrium.com, nih.gov, mdpi.com |

| Pyrolysis | Not Specified | Calcium Oxide (CaO) | >90% inhibition of synthesis | nih.gov, bohrium.com, nih.gov |

| Incineration | Not Specified | None | 76 - 99% elimination | researchgate.net |

Advanced Oxidation Processes (AOPs) are treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and degrade organic pollutants. nih.govopenbiotechnologyjournal.com These processes are considered effective for destroying persistent organic pollutants like dioxins and furans in polluted waters. nih.gov AOPs can be applied to various environmental matrices and include several methods such as photolysis, photocatalysis, Fenton oxidation, and ozonation. nih.govresearchgate.net

While much of the specific research has focused on the chlorinated analogues (PCDD/Fs), the principles are applicable to PBDFs. nih.gov

Photolysis and Photocatalysis : Direct photolysis involves the degradation of compounds by light energy. researchgate.net For related compounds like polybrominated diphenyl ethers (PBDEs), a major precursor to PBDFs, photolysis is a known degradation pathway, though it can sometimes lead to the formation of PBDFs under certain conditions. mdpi.comresearchgate.net Photocatalysis, which uses a semiconductor catalyst (like TiO2) and a light source, can enhance degradation through both reductive debromination and oxidation. researchgate.net

Fenton and Photo-Fenton Reactions : The Fenton process uses hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. openbiotechnologyjournal.com This system is effective for degrading a wide range of organic pollutants. nih.govopenbiotechnologyjournal.com The efficiency can be increased by combining it with UV light in a process known as photo-Fenton. openbiotechnologyjournal.com

Ozonation : Ozone (O3) is a powerful oxidant that can be used alone or in combination with UV light or H2O2 to generate hydroxyl radicals and enhance the degradation of refractory organic compounds. kirj.ee

Although AOPs are promising, it is crucial to carefully select operating conditions, as improper application can potentially lead to the formation of other hazardous by-products. nih.gov

Table 2: Overview of Advanced Oxidation Processes for Halogenated Furan Degradation This table outlines various AOPs and their applicability for the degradation of halogenated dibenzofurans and related compounds.

| AOP Method | Description | Target Pollutants Studied | Key Findings | Source(s) |

|---|---|---|---|---|

| Photocatalysis | Uses a semiconductor (e.g., TiO₂) and light to create reactive radicals. | PBDEs, PCDD/Fs | Promising results for PBDEs; effective for destroying PCDD/Fs in water. | nih.gov, researchgate.net |

| Fenton Oxidation | Reaction of H₂O₂ with Fe²⁺ to produce hydroxyl radicals. | General Organic Pollutants, PCDD/Fs | Effective for destroying PCDD/Fs; an established AOP. | nih.gov, openbiotechnologyjournal.com |

| Ozonation (O₃) | Use of ozone as a strong oxidant, often combined with UV or H₂O₂. | General Organic Pollutants, PBDEs | Promising results for PBDEs. | researchgate.net, kirj.ee |

| Photolysis (UV) | Degradation of compounds by direct absorption of light energy. | PBDEs, PFDDs | Known degradation pathway, but can also form PBDFs from PBDEs. | researchgate.net, researchgate.net, mdpi.com |

Bioremediation and Phytoremediation Techniques for Environmental Matrices

Bioremediation and phytoremediation are environmentally friendly and cost-effective technologies that use living organisms—microbes and plants, respectively—to degrade or sequester contaminants in soil and water. nih.gov

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants. For compounds like PBDFs, this often involves processes like reductive dehalogenation, where bromine atoms are removed from the molecule, making it more susceptible to further degradation. researchgate.net Microbial strains can utilize dioxin-like compounds as a source of carbon and energy. nih.gov

Several bacterial species have been identified with the ability to degrade dibenzofuran (B1670420), the parent compound of PBDFs. For example, Sphingomonas sp. strain HL7 has been shown to degrade not only dibenzofuran but also its mono- and dichlorinated forms. nih.gov Another isolated strain, Klebsiella sp. strain HL1, was capable of degrading non- and monochlorinated dibenzofurans. nih.gov The degradation of these compounds by bacteria often proceeds through two main catabolic routes: the lateral and angular dioxygenation pathways. bohrium.com

Bioremediation can be applied in situ (in place) or ex situ (where contaminated material is excavated and treated elsewhere). Strategies to enhance the process include:

Bioaugmentation : The addition of specific, pre-grown microbial strains with known degradation capabilities to a contaminated site. nih.gov

Biostimulation : The modification of the environment (e.g., by adding nutrients) to stimulate the activity of indigenous microorganisms already present at the site. nih.gov

Table 3: Examples of Bacteria with Dibenzofuran Degradation Capability This table lists bacterial strains identified in research that are capable of degrading dibenzofuran and its halogenated derivatives.

| Bacterial Strain | Identified as | Degradation Capability | Source(s) |

|---|---|---|---|

| Strain HL7 | Sphingomonas sp. | Degrades dibenzofuran (DF), mono- and dichlorinated DF, and dibenzo-p-dioxin (B167043) (DD). | nih.gov |

| Strain HL1 | Klebsiella sp. | Degrades non- and monochlorinated DFs and DDs. | nih.gov |

| Strain RW1 | Sphingomonas sp. | A well-known dioxin-degrading bacterium used as a reference. | nih.gov |

Phytoremediation is an emerging technology that uses plants to clean up contaminated environments. nih.gov For hydrophobic organic pollutants like PBDFs, the process can involve several mechanisms:

Phytoextraction : The uptake of contaminants by plant roots and their translocation and accumulation in the stems and leaves.

Phytodegradation : The breakdown of contaminants within plant tissues by metabolic processes.

Rhizodegradation : The breakdown of contaminants in the soil by microorganisms in the rhizosphere (the area of soil directly influenced by root secretions), which is enhanced by the presence of the plant. researchgate.net

Studies on the uptake of the PBDF precursors, PBDEs, have been conducted using plants such as pumpkin, maize, and ryegrass. researchgate.net These studies found that the highest concentrations of the compounds accumulate in the plant roots, with lesser amounts in the stems and leaves. researchgate.net A significant portion of the contaminant reduction in the soil (dissipation rates of 13.3% to 21.7% were observed) was attributed to enhanced microbial degradation in the rhizosphere, indicating a synergistic relationship between the plants and soil microbes. researchgate.net Plants with high biomass that are resilient to harsh environmental conditions are considered ideal candidates for phytoremediation. nih.gov

Table 4: Phytoremediation Studies of Related Brominated Compounds (PBDEs) This table summarizes findings from a pot experiment on the dissipation of PBDEs from soil by different plant species.

| Plant Species | Contaminant Dissipation Rate in Soil | Primary Accumulation Site | Key Observation | Source(s) |

|---|---|---|---|---|

| Ryegrass | 13.3% - 21.7% | Roots | Microbial metabolism in the soil was the primary factor in reduction. | researchgate.net |

| Maize | 13.3% - 21.7% | Roots | A concentration gradient was observed: roots > stems > leaves. | researchgate.net |

| Pumpkin | 13.3% - 21.7% | Roots | Lower brominated congeners showed a higher tendency to dissipate. | researchgate.net |

Sorption-Based Remediation Approaches (e.g., Activated Carbon Adsorption)

Sorption-based remediation is an in situ technique that aims to immobilize contaminants, reducing their mobility and bioavailability. This approach does not destroy the pollutant but binds it tightly to a sorbent material added to the soil or sediment.

Activated carbon is a highly porous material with a large surface area, making it an excellent sorbent for hydrophobic organic contaminants like PBDFs. frontiersin.org When mixed into contaminated sediment or soil, activated carbon can effectively adsorb these pollutants from the surrounding matrix, thereby reducing their uptake by organisms and their potential to leach into groundwater. frontiersin.org

Research on the chlorinated analogues (PCDD/Fs) has demonstrated that the injection of activated carbon into flue gas streams can achieve removal efficiencies exceeding 99%. kirj.ee While the application in soil and sediment is different, the strong binding affinity is the same. Some advanced, surface-functionalized activated carbons are being developed that not only adsorb but also help destroy the captured pollutants. kirj.ee However, it is important to note that the effectiveness of activated carbon in real-world sediment can be somewhat lower than in clean water due to "fouling" by natural organic matter, which can reduce its sorption capacity.

Table 5: Effectiveness of Activated Carbon in Sorption of Dioxins/Furans This table presents findings on the efficiency of activated carbon for removing dioxin-like compounds from contaminated media.

Preventative Measures and Source Control in Industrial and Waste Management Contexts

The unintentional formation of 1,2,3,4,7,8-Hexabromodibenzofuran, a polybrominated dibenzofuran (PBDF), is intrinsically linked to industrial processes and waste streams containing brominated flame retardants (BFRs). Effective remediation and mitigation, therefore, hinge on robust preventative measures and stringent source control. The primary sources of these compounds include commercial BFR mixtures, the thermal and photolytic degradation of these retardants, and their unintentional production during industrial thermal processes. researchgate.netpops.intnih.goveswet.eu Consequently, a multi-faceted approach targeting the lifecycle of BFR-containing products is essential for preventing environmental contamination.

A foundational strategy for preventing the formation and release of this compound is the application of the waste management hierarchy. This framework prioritizes waste prevention, followed by minimization, recycling and reuse, biological treatment, incineration, and finally, landfill disposal. iieta.org Integrating this hierarchy into industrial and waste management practices can significantly curtail the generation of hazardous wastes that serve as precursors to this compound.

Industrial Source Control

Industrial activities, particularly those involving high temperatures and BFRs, are significant sources of PBDFs. Key industrial sources include:

Manufacturing of BFRs: this compound can be generated as an impurity during the production of commercial BFRs, such as polybrominated diphenyl ethers (PBDEs). pops.intnih.goveswet.eu

Plastics Processing: The extrusion and molding of plastics containing PBDEs can lead to the formation of PBDFs. pops.intnih.goveswet.eu

Metallurgical Industries: Secondary copper smelting processes and other thermal metallurgical operations are known sources of PBDF emissions. semanticscholar.org

Textile Industries: The processing of textiles treated with BFRs can also result in the formation of these compounds. service.gov.uk

Preventative measures in these industrial settings focus on process optimization and the substitution of hazardous materials. This includes the use of less hazardous alternative flame retardants and the implementation of advanced production techniques that minimize the formation of by-products. For thermal processes, controlling reaction conditions is critical. The formation of PBDFs is highly dependent on temperature and the presence of oxygen. pops.intresearchgate.net Research has shown that pyrolysis temperatures above 850°C can decrease the total yield of PBDD/Fs. researchgate.net

Waste Management Source Control

The disposal of products containing BFRs at the end of their life is a major pathway for the release of this compound into the environment. Key waste management sources include:

Waste Incineration: The combustion of municipal solid waste, and particularly electronic waste (e-waste), which has a high concentration of BFRs, is a primary source of PBDFs. researchgate.netpops.intnih.gov Uncontrolled and incomplete incineration can release significant quantities of these compounds. pops.int

E-waste Recycling: Informal and substandard e-waste recycling and disposal have been identified as growing sources of PBDF releases in developing countries. aaqr.org

Landfills: While considered a less favorable option in the waste hierarchy, landfills can still be a source of contamination if not properly managed.

Effective source control in waste management involves a combination of regulatory frameworks and technological interventions. International agreements like the Basel and Stockholm Conventions provide a framework for the control of transboundary movements of hazardous wastes and the elimination of persistent organic pollutants. pops.inteswet.eupops.int

Technological controls for waste incineration are crucial for minimizing PBDF emissions. The implementation of Air Pollution Control Devices (APCDs) has shown significant success in reducing emissions. Studies have demonstrated that APCD systems can achieve high removal efficiencies for PBDD/Fs. epa.wa.gov.au Furthermore, operational parameters during incineration, such as maintaining optimal combustion temperatures, can destroy these compounds. For instance, increasing the pyrolysis temperature from 850°C to 1200°C has been shown to reduce the total PBDD/F content in bottom ash by approximately 50%. researchgate.net The addition of substances like calcium oxide (CaO) can also inhibit the synthesis of PBDD/Fs by over 90% by reacting with hydrogen bromide (HBr) to form the solid-phase product CaBr2. researchgate.net

The following interactive data tables summarize findings on the effectiveness of some of these control measures for the broader class of PBDD/Fs.

Table 1: Effectiveness of Control Strategies in Municipal Solid Waste Incinerators for PBDD/F Emissions

| Control Strategy | PBDD/F Emission Reduction | Reference |

| Inhibiting adsorptive memory effects by cleaning accumulated ash | 72.8% | researchgate.net |

| Overall control strategies (including cleaning and shortened flue gas residence time) | >97% | researchgate.net |

Table 2: Impact of Technological Interventions on PBDD/F Formation and Removal

| Intervention | Effect on PBDD/F | Quantitative Finding | Reference |

| Increased Pyrolysis Temperature | Reduction in bottom ash | ~50% reduction from 850°C to 1200°C | researchgate.net |

| Addition of Calcium Oxide (CaO) | Inhibition of synthesis | >90% inhibition | researchgate.net |

| Air Pollution Control (APC) System | Removal from flue gas | 98.5% removal efficiency | epa.wa.gov.au |

It is important to note that while these strategies are effective for the general class of PBDFs, more research is needed to quantify their specific impact on the formation and release of this compound. The congener profiles of PBDF emissions can serve as fingerprints to identify specific sources, which can help in targeting and refining preventative measures. researchgate.net A comprehensive approach that combines regulatory oversight, industrial process optimization, and advanced waste management technologies is imperative to control the sources and prevent the environmental contamination by this compound.

Q & A

Q. What are the validated analytical methods for quantifying 1,2,3,4,7,8-Hexabromodibenzofuran in environmental matrices?

Answer: Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting brominated dibenzofurans. Isotope dilution using -labeled this compound as an internal standard improves quantification accuracy by correcting matrix effects and recovery losses . For environmental samples (e.g., soil, sediment), Soxhlet extraction with toluene-nonane mixtures followed by multi-step cleanup (e.g., silica gel and activated carbon chromatography) is recommended to isolate the analyte from co-extracted interferents . Calibration curves must span 1–100 pg/µL to account for ultra-trace concentrations in environmental media.

Q. How can researchers ensure purity and structural fidelity during synthesis of this compound?

Answer: Controlled bromination of dibenzofuran precursors using Br in the presence of FeCl as a catalyst yields regioselective bromination at the 1,2,3,4,7,8 positions. Post-synthesis purification requires repeated recrystallization from non-polar solvents (e.g., hexane) and characterization via / NMR to confirm substitution patterns. Mass spectrometry (EI-MS) with isotopic pattern analysis is critical to verify molecular formula (CHBrO, MW 720.46) and detect incomplete bromination byproducts .

Q. What are the key environmental persistence indicators for this compound?

Answer: Persistence metrics include:

- Half-life in soil : >6 months under aerobic conditions due to strong adsorption to organic matter.

- Bioaccumulation factor (BAF) : Log BAF >4.0 in aquatic organisms, driven by lipophilicity (log K ~8.2).

- Long-range transport potential : Detected in Arctic matrices, indicating volatility and atmospheric transport via particulate matter .

Advanced Research Questions

Q. How do congener-specific interactions of this compound with aryl hydrocarbon receptor (AhR) pathways compare to chlorinated analogues?

Answer: this compound exhibits weaker AhR activation (EC ~5 nM) compared to 1,2,3,4,7,8-Hexachlorodibenzofuran (EC ~0.1 nM), as bromine’s larger atomic radius reduces ligand-receptor binding affinity. In vitro assays (e.g., luciferase reporter gene in H1L6.1c3 cells) should use dose-response curves spanning 0.01–100 nM to capture sub-nanomolar potency thresholds. Co-exposure studies with chlorinated congeners reveal antagonistic effects, necessitating multivariate statistical models to resolve interactions .

Q. What methodologies resolve discrepancies in reported toxic equivalency factors (TEFs) for this compound?

Answer: TEF variability arises from differences in assay systems (e.g., rodent vs. human hepatocytes) and endpoint selection (e.g., CYP1A1 induction vs. EROD activity). A harmonized approach involves:

- Benchmarking : Compare TEFs against 2,3,7,8-Tetrachlorodibenzofuran (TEF = 0.1) in the same experimental setup.

- Meta-analysis : Pool data from ≥5 independent studies to calculate weighted mean TEFs with 95% confidence intervals.

- In silico modeling : Use molecular docking simulations (e.g., AutoDock Vina) to predict AhR binding energies and validate against in vitro data .

Q. What experimental designs mitigate matrix effects in metabolomic studies of this compound?

Answer: For in vivo metabolism studies:

- Dosing : Administer -labeled Hexabromodibenzofuran to track metabolites via isotopic clusters in HRMS.

- Sample preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with dispersive SPE cleanup to reduce lipid interference in liver or adipose tissues.

- Data acquisition : Apply untargeted metabolomics workflows (e.g., UPLC-QTOF-MS) with collision-induced dissociation (CID) to fragment metabolites and assign structures via spectral libraries .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.